molecular formula C18H17N3O4S B12160824 Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B12160824
M. Wt: 371.4 g/mol
InChI Key: OLFYAISVAIULNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of oxazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for reagent addition and temperature control ensures consistency and high yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazole rings, often facilitated by bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate: shares similarities with other oxazole and thiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of both oxazole and thiazole rings, which may confer a broader range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N3O4S/c1-4-24-17(23)15-14(12-8-6-5-7-9-12)19-18(26-15)20-16(22)13-10(2)21-25-11(13)3/h5-9H,4H2,1-3H3,(H,19,20,22)

InChI Key

OLFYAISVAIULNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(ON=C2C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.